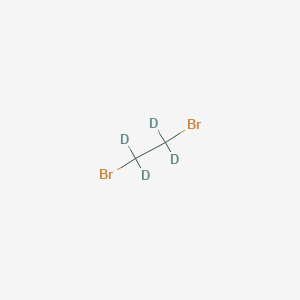

1,2-Dibromo-(1,1,2,2-2H4)ethane

説明

1,2-Dibromo-(1,1,2,2-2H4)ethane, also known as DBE, is a brominated hydrocarbon that has been used in a variety of applications, ranging from industrial to scientific research. DBE is a colorless liquid with a boiling point of 78°C and a molecular weight of 216.9 g/mol. It is a highly volatile, flammable and toxic compound that is known to be carcinogenic and can cause severe skin and eye irritation.

科学的研究の応用

Nuclear Magnetic Resonance Spectroscopy

Research by Weigert et al. (1970) utilized nuclear magnetic resonance (NMR) spectroscopy to determine the conformational equilibria and rates of conformational interconversion of halogenated ethanes, including 1,2-dibromo-(1,1,2,2-2H4)ethane. This study provides insights into the ground-state energies and barriers for internal rotation of these substances, which is crucial for understanding their chemical behavior and stability (Weigert, Winstead, Garrels, & Roberts, 1970).

Aliphatic and Aromatic Halocarbons in Drinking Water

Strubel and Grummt (1987) investigated the presence of halogenated ethanes and ethenes in drinking water, including 1,2-dibromoethane. Their research focused on the formation of these compounds during water chlorination and their commercial importance. This study contributes to understanding the potential environmental and health impacts of these substances in water sources (Strubel & Grummt, 1987).

Glutathione-Mediated Binding of Dibromoalkanes to DNA

Inskeep and Guengerich (1984) explored the DNA binding properties of dibromoalkanes, including this compound. They discovered that this binding is mediated by glutathione S-transferase, emphasizing the biochemical interactions and potential implications of these compounds in genetic material (Inskeep & Guengerich, 1984).

Biodegradation in Groundwater

Hatzinger et al. (2015) studied the aerobic biodegradation of 1,2-dibromoethane in groundwater. Their research aimed to enhance the degradation of this compound using ethane or propane and inorganic nutrients, providing a potential approach for in situ remediation of contaminated groundwater (Hatzinger, Streger, & Begley, 2015).

Synthesis and Separation

Liu Qiao-yun (2004) researched the synthesis of 1-bromo-2-(p-nitrophenoxy)ethane using this compound. The study focused on the separation and solubility properties of the compounds formed in this reaction, demonstrating the utility of this dibromoethane in organic synthesis (Liu Qiao-yun, 2004).

Safety and Hazards

1,2-Dibromo-(1,1,2,2-2H4)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a known carcinogen, with pre-1977 exposure levels ranking it as the most carcinogenic substance on the HERP Index . The effects on people of breathing high levels are not known, but animal studies with short-term exposures to high levels caused depression and collapse, indicating effects on the brain .

作用機序

Target of Action

It’s known that the non-deuterated form, 1,2-dibromoethane, has been associated with adverse effects on organs such as the eyes, kidneys, liver, and lungs .

Mode of Action

It’s used in nmr-based research and analyses . It’s also used in the synthesis of other compounds .

Biochemical Pathways

It’s used in the preparation of functionalized styrenes by reacting with arylboronic acids via palladium-catalyzed cross-coupling reaction . It’s also used along with potassium iodide (KI) for α-acyloxylation of ketones with carboxylic acids without the use of transition metals and strong oxidants .

Pharmacokinetics

It’s known to be a liquid at room temperature and is miscible with many organic solvents .

Result of Action

It’s known to be useful in nmr-based research and analyses, and in the synthesis of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromoethane-d4. It’s known to be stable in closed containers . It’s recommended to store it at room temperature away from light and moisture .

生化学分析

Biochemical Properties

The role of 1,2-Dibromo-(1,1,2,2-2H4)ethane in biochemical reactions is primarily as a brominating agent . It interacts with carbanions, which are negatively charged carbon atoms, and provides bromine atoms for the formation of carbon-bromine bonds .

Molecular Mechanism

In the context of organic synthesis, this compound reacts with magnesium, producing ethylene and magnesium bromide . This reaction exposes a more active portion of the magnesium particle to the substrate .

特性

IUPAC Name |

1,2-dibromo-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZPARNPHGIKF-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177104 | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22581-63-1 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of synthesizing 1,2-dibromoethane-d4 with high isotopic purity?

A1: High isotopic purity of deuterated compounds like 1,2-dibromoethane-d4 is crucial for several reasons. Primarily, it allows for accurate tracing of isotopic labels in chemical reactions and metabolic studies. For instance, the synthesis of formaldehyde-d2 from 1,2-dibromoethane-d4 helped confirm that the hydrogen atoms forming acetic acid during dialdehyde fission originate from the glycol's hydroxylic groups []. High isotopic purity also minimizes interference in spectroscopic analyses, enabling clearer interpretation of results.

Q2: How is 1,2-dibromoethane-d4 synthesized?

A2: 1,2-dibromoethane-d4 can be synthesized by reacting acetylene-d2 with hydrogen bromide. This reaction proceeds efficiently both thermally and photochemically, yielding the desired product with high deuterium incorporation (99+%) []. The synthesis of acetylene-d2, the precursor for 1,2-dibromoethane-d4, is a separate process, usually involving deuterium exchange reactions.

Q3: Can you elaborate on the use of 1,2-dibromoethane-d4 in understanding molecular dynamics?

A3: 1,2-dibromoethane-d4 serves as a useful solvent in Nuclear Magnetic Resonance (NMR) studies to investigate the molecular dynamics of other molecules. For example, researchers used 1,2-dibromoethane-d4 to study the proton spin-lattice relaxation rate of 1,2-dibromoethane itself []. By analyzing the relaxation rates at different temperatures, they determined the molecular reorientation time and activation energies for intra- and intermolecular relaxation processes. This information provides insights into the rotational dynamics and interactions of 1,2-dibromoethane molecules in solution.

Q4: Are there alternative synthesis routes for deuterated ethylenediamine compounds?

A4: Yes, besides using 1,2-dibromoethane-d4 as a precursor, researchers have developed an alternative synthesis route for a deuterated ethylenediamine derivative, specifically N1-tritylethane-1,1,2,2-d4-1,2-diamine. This method utilizes ethylene oxide-d4 as the starting material and proceeds through a three-step synthesis with a combined yield of 68-76% []. This alternative route offers another approach for accessing specifically deuterated ethylenediamine building blocks for various research applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)